molecular formula C34H24N2O8 B15018591 1,3-Oxazol-5-one

1,3-Oxazol-5-one

Cat. No.: B15018591
M. Wt: 588.6 g/mol
InChI Key: WOKQTGFOAXNLIG-PQMBYOHYSA-N
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Description

1,3-Oxazol-5-one is a heterocyclic compound featuring a five-membered ring containing one oxygen and one nitrogen atom. It has garnered significant attention in medicinal chemistry due to its versatility in drug design, particularly in addressing antimicrobial resistance—a critical global health challenge . Recent studies highlight its role as a core scaffold in synthesizing novel antimicrobial agents, especially against Gram-positive pathogens like Enterococcus faecium biofilm-associated infections . Structural modifications, such as introducing bromine or sulfonyl groups, enhance its lipophilicity and bioactivity, making it a promising candidate for therapeutic development .

Properties

Molecular Formula

C34H24N2O8

Molecular Weight

588.6 g/mol

IUPAC Name

(4Z)-2-(1,3-benzodioxol-5-yl)-4-[(E)-3-[4-[(E,3Z)-3-[2-(1,3-benzodioxol-5-yl)-5-oxo-1,3-oxazol-4-ylidene]-2-methylprop-1-enyl]phenyl]-2-methylprop-2-enylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C34H24N2O8/c1-19(13-25-33(37)43-31(35-25)23-7-9-27-29(15-23)41-17-39-27)11-21-3-5-22(6-4-21)12-20(2)14-26-34(38)44-32(36-26)24-8-10-28-30(16-24)42-18-40-28/h3-16H,17-18H2,1-2H3/b19-11+,20-12+,25-13-,26-14-

InChI Key

WOKQTGFOAXNLIG-PQMBYOHYSA-N

Isomeric SMILES

C/C(=C\C1=CC=C(C=C1)/C=C(/C=C/2\N=C(OC2=O)C3=CC4=C(OCO4)C=C3)\C)/C=C/5\N=C(OC5=O)C6=CC7=C(OCO7)C=C6

Canonical SMILES

CC(=CC1=CC=C(C=C1)C=C(C)C=C2C(=O)OC(=N2)C3=CC4=C(C=C3)OCO4)C=C5C(=O)OC(=N5)C6=CC7=C(C=C6)OCO7

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Oxazol-5-one can be synthesized through several methods, including:

Industrial Production Methods

Industrial production of this compound often involves optimized versions of the above synthetic routes, focusing on high yield and purity. The use of ionic liquids and recyclable catalysts has been explored to make the process more sustainable .

Chemical Reactions Analysis

Nucleophilic Attack

The oxazolone ring is susceptible to nucleophilic attack at C-2 and C-4 positions due to resonance stabilization and electron-withdrawing effects of the carbonyl group.

Key Reactions:

  • Hydrolysis : Water attacks the C=N bond, leading to ring opening and formation of α-acylamino acids (Scheme 36 in ). For example, 2-alkenyl-5(4H)-oxazolones undergo ketonization to yield α-acylamino acids under aqueous conditions .

  • Ammonolysis : Reaction with amines results in substitution at C-2, producing amide derivatives.

Table 1: Nucleophilic Reactions of 1,3-Oxazol-5-one

NucleophileReaction SiteProductConditionsYield (%)Source
H₂OC=Nα-Acylamino acidAqueous, RT60–85
NH₃C-22-Amino oxazoloneEthanol, reflux70–90
PhenylhydrazineC-41,2,4-Triazin-6(5H)-oneAcetic acid, NaOAc65–80

Electrophilic Substitution

Electrophilic substitution occurs preferentially at C-5 when the ring is activated by electron-donating substituents.

Key Reactions:

  • Nitration : Introduces nitro groups at C-5 using HNO₃/H₂SO₄.

  • Halogenation : Bromine or chlorine substitutes at C-5 in the presence of Lewis acids (e.g., FeCl₃) .

Mechanistic Insight :
The reaction proceeds via resonance-stabilized intermediates, with electrophiles targeting the most electron-rich position (C-5) .

Cycloaddition Reactions

This compound acts as a 1,3-dipole in [3+2] cycloadditions, forming fused heterocycles.

Key Reactions:

  • With Alkenes : Forms oxazole-fused bicyclic compounds (e.g., imidazolones) .

  • With Alkynes : Produces pyridine derivatives via ring expansion.

Table 2: Cycloaddition Reactions

DipolarophileProductConditionsYield (%)Source
AcetylenePyridine derivativeThermal, 120°C55–75
Maleic anhydrideFuran-oxazole hybridDMF, RT60–80

Condensation Reactions

Oxazolones undergo condensation with aldehydes or amines to form extended conjugated systems.

Key Examples:

  • Erlenmeyer Synthesis : Condensation with aryl aldehydes (e.g., benzaldehyde) yields 4-arylidene oxazolones (Scheme 2 in ).

  • Triazinone Formation : Reaction with phenylhydrazine produces 1,2,4-triazin-6(5H)-ones, confirmed by NMR and IR .

Substituent-Directed Reactivity

The electronic nature of substituents significantly influences reaction pathways:

  • Electron-withdrawing groups (e.g., NO₂) : Enhance electrophilic substitution at C-5.

  • Electron-donating groups (e.g., OCH₃) : Facilitate nucleophilic attack at C-2 .

Structural and Mechanistic Insights

  • NMR Evidence : Cyclodehydration of N-acyl-α-amino acids shifts the C-4 signal from δ 58.43 ppm to δ 71.02 ppm, confirming ring formation .

  • IR Confirmation : Disappearance of NH stretches (3341–3416 cm⁻¹) and appearance of C=O lactone bands (1771–1798 cm⁻¹) validate oxazolone synthesis .

Comparative Reactivity Table

Table 3: Reactivity of this compound Derivatives

DerivativeReactive SitePreferred ReactionNotesSource
4-Arylidene oxazoloneC-4CycloadditionForms 2D chromophores
2-Nitrophenyl oxazoloneC-5Electrophilic substitutionEnhanced by nitro group
4-Bromophenyl oxazoloneC-2Nucleophilic substitutionBromine directs reactivity

Scientific Research Applications

Scientific Research Applications

Medicinal Chemistry
Oxazole derivatives are crucial in medicinal chemistry because of their ability to engage in various biological activities . They have been developed into drugs for treating various diseases, highlighting their importance as medicinal agents . Certain oxazole-derived medicinal agents, such as Linezolid, Furazolidone, Toloxatone, Oxaprozin, Ditazole, and Aleglitazar, have been clinically used . Many natural products with oxazoles exhibit a wide range of pharmacological activities, including antidiabetic, anthelmintic, antifungal, antibacterial, anticonvulsant, antidepressant, antitubercular, and antitumor activities . Oxazolones can be used to synthesize new heterocycles with potential antiproliferative effects and the ability to inhibit oncological protein kinases, suggesting their utility in anticancer investigations .

A study on novel oxazol-5-one derivatives containing a chiral trifluoromethyl and isoxazole moiety found that compound 5t was effective against HepG2 liver cancer cells . It inhibited cell proliferation, migration, and invasion, and induced cell cycle arrest and apoptosis in vitro by targeting peroxiredoxin 1 (PRDX1) through a ROS-dependent mechanism .

Antimicrobial Research
Valine-derived compounds, including N-acyl-α-amino acids and 1,3-oxazol-5-ones, have been synthesized and evaluated for antimicrobial activity . While the starting material showed high toxicity, the newly synthesized compounds displayed significantly lower toxicity . Certain derivatives exhibited promising antibacterial and antibiofilm activities, indicating their potential in developing new antimicrobial agents .

Alpha-Adrenergic Receptor Modulation
Oxazolone derivatives have been identified as alpha 1-adrenergic receptor modulators, particularly antagonists, which can be valuable in treating conditions related to the sympathetic nervous system . These receptors mediate the actions of catecholamines like epinephrine and norepinephrine .

Data Tables and Case Studies

Toxicity Evaluation of Oxazolones and Triazinones
A study evaluated the toxicity of oxazol-5(4H)-ones and 1,2,4-triazin-6(5H)-ones on Daphnia magna crustaceans and Saccharomyces cerevisiae yeast . The findings indicated that the heterocyclic nucleus and halogen atoms significantly influenced toxicity against D. magna, with oxazolones being less toxic than triazinones . The halogen-free oxazolone had the lowest toxicity, while the fluorine-containing triazinone exhibited the highest toxicity . The compounds showed low toxicity against yeast cells, possibly due to the activity of plasma membrane multidrug transporters Pdr5 and Snq2 .

Case Study: Compound 5t as an Anti-Hepatocellular Carcinoma Agent
Compound 5t, an oxazol-5-one derivative, was found to be effective against HepG2 liver cancer cells . It inhibits cell proliferation, migration, and invasion and induces cell cycle arrest and apoptosis in vitro . The compound targets peroxiredoxin 1 (PRDX1), leading to ROS-dependent DNA damage, endoplasmic reticulum stress, mitochondrial dysfunction, and apoptosis in HepG2 cells . In vivo, 5t inhibited mouse tumor growth by increasing oxidative stress .

Comparison with Similar Compounds

Antioxidant Activity

1,3-Oxazol-5-one derivatives exhibit moderate antioxidant properties. In DPPH assays, 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one (compound 6) demonstrated a DPPH inhibition rate of 16.75 ± 1.18%, outperforming N-acyl-α-amino acids (4.70 ± 1.88%) and other derivatives (1.35–1.82%) but remaining inferior to standard antioxidants like ascorbic acid .

Antimicrobial and Antibiofilm Activity

This compound exhibits superior antibacterial effects compared to related chemotypes:

  • 1,3-Oxazoles : Cyclization of oxazol-5-one to 1,3-oxazoles (e.g., compound 8b) reduces antimicrobial activity, indicating the oxazolone ring is critical for potency .
  • α-Acylamino ketones: Open-chain derivatives (e.g., compound 7b) show diminished activity, highlighting the importance of the cyclic structure .

In biofilm inhibition, this compound derivatives (e.g., compound 6) outperform N-acyl-α-amino acids, with enhanced activity attributed to increased lipophilicity (clogP = 4.2 vs. 3.8 for chloro analogs) .

Toxicity Profile

Toxicity increases with structural cyclization:

  • This compound (compound 6) : LC₅₀ = 18.2 µg/mL (moderate toxicity in Daphnia magna assays) .
  • N-acyl-α-amino acids (compound 5): Lower toxicity (LC₅₀ = 34.6 µg/mL) but reduced bioactivity .
  • 1,3-Oxazoles (compound 8b): Non-toxic at concentrations <50 µg/mL, suggesting cyclization to oxazoles mitigates toxicity .

Structural Uniqueness and Lipophilicity

The bromine substitution enhances lipophilicity (clogP = 4.2) compared to chloro analogs (clogP = 3.8), correlating with improved antimicrobial effects .

Q & A

Q. What are the established synthetic methodologies for preparing 1,3-Oxazol-5-one derivatives, and how do reaction conditions influence product yields?

  • Methodological Answer : 1,3-Oxazol-5-ones are typically synthesized via cyclization of α-acylamino ketones or through the Erlenmeyer azlactone synthesis. For example, condensation of aryl aldehydes with N-acyl glycine derivatives under acidic conditions (e.g., acetic anhydride and sodium acetate) yields substituted oxazolones . Catalytic systems, such as tertiary amines, can enhance regioselectivity in reactions with nitrostyrenes, achieving >90% diastereoselectivity . Key factors include solvent polarity (e.g., ethanol or THF), temperature (reflux conditions), and catalyst choice (e.g., CAN for oxidative coupling) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound derivatives?

  • Methodological Answer :
  • X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) resolve stereochemical ambiguities and confirm absolute configurations via Flack parameters . ORTEP-3 graphical interfaces aid in visualizing thermal ellipsoids and molecular packing .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent effects on oxazolone ring electron density, with carbonyl carbons typically appearing at 160–170 ppm .
  • Mass spectrometry : High-resolution ESI-MS validates molecular ions and fragmentation patterns, critical for confirming novel derivatives .

Q. How do 1,3-Oxazol-5-ones serve as precursors in heterocyclic synthesis, and what mechanistic insights govern their reactivity?

  • Methodological Answer : Oxazolones undergo nucleophilic attacks at the C-2 or C-4 positions due to electron-deficient carbonyl groups. For instance:
  • Amino acid synthesis : Stereoselective alkylation at C-4 with Grignard reagents produces non-natural amino acids .
  • Heterocycle formation : Cycloaddition with nitrostyrenes forms N,O-aminals with total diastereocontrol . Mechanistic studies (DFT calculations) suggest transition-state stabilization via hydrogen bonding in asymmetric catalysis .

Advanced Research Questions

Q. How can researchers achieve high diastereoselectivity in this compound additions to electron-deficient alkenes?

  • Methodological Answer : Tertiary amines (e.g., DABCO) catalyze Michael additions to nitrostyrenes, directing attack exclusively at the C-2 position of oxazolones. Steric and electronic effects of substituents (e.g., aryl vs. alkyl groups) on the oxazolone ring dictate facial selectivity. Chiral amines or thiourea catalysts induce enantioselectivity, with enantiomeric excess (ee) >95% reported in optimized systems .

Q. What computational strategies are recommended for modeling this compound reactivity and electronic properties?

  • Methodological Answer :
  • DFT calculations : Gaussian or ORCA software models frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Solvent effects (PCM models) refine reaction energetics .
  • Molecular docking : AutoDock Vina assesses oxazolone derivatives as enzyme inhibitors (e.g., antimicrobial targets), correlating binding affinity with substituent bulk/logP values .

Q. How should researchers address contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer :
  • Systematic SAR studies : Vary substituents at C-2 and C-4 while maintaining a constant scaffold to isolate structural contributors to activity .
  • Data triangulation : Cross-validate antimicrobial assays (e.g., MIC values) with cytotoxicity profiles (e.g., HEK cell viability) to distinguish true bioactivity from artifacts .

Q. What role do 1,3-Oxazol-5-ones play in diversity-oriented synthesis (DOS) for drug discovery?

  • Methodological Answer : Oxazolones act as linchpins in DOS due to their bifunctional reactivity. For example:
  • Scaffold diversification : Photoredox coupling with alkenes generates sp3^3-rich libraries .
  • Late-stage functionalization : Pd-catalyzed cross-coupling introduces heteroaryl groups, enabling rapid SAR exploration .

Q. What safety protocols are critical when handling this compound derivatives in laboratory settings?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to prevent dermal/ocular exposure, as some derivatives are irritants .
  • Waste disposal : Neutralize acidic byproducts (e.g., from Erlenmeyer synthesis) with sodium bicarbonate before aqueous disposal .

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